molecular formula C25H27N3O4 B2885965 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide CAS No. 866866-51-5

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B2885965
CAS No.: 866866-51-5
M. Wt: 433.508
InChI Key: FYMWRODSHOYYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a 1,4-benzodioxane moiety . Compounds with this moiety are known to exhibit various biological activities, including anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, a related compound, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, was synthesized by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .

Scientific Research Applications

Antihypertensive Activity

A series of compounds including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide, have been synthesized and evaluated for their antihypertensive properties. These compounds were tested in rats and found to have potential as antihypertensive agents, particularly by acting as alpha-adrenergic blockers (Caroon et al., 1981).

Anti-Diabetic Potential

A study focused on synthesizing new compounds related to this compound demonstrated moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).

Antimicrobial and Antioxidant Properties

Compounds structurally related to the specified chemical have been synthesized and shown to possess potent antimicrobial and antioxidant activities. These properties highlight their potential use in addressing microbial infections and oxidative stress-related conditions (Naraboli & Biradar, 2017).

Antiviral Activity

A series of new spirothiazolidinone compounds, structurally similar to this compound, have been evaluated for their antiviral activity. Certain derivatives displayed strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating their potential as antiviral agents (Apaydın et al., 2020).

Neuropharmacological Profile

Research on compounds structurally similar to the specified chemical has revealed that certain derivatives can act as selective agonists for peripheral benzodiazepine receptors. They have demonstrated anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders (Okuyama et al., 1999).

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of signals in the nervous system.

Biochemical Pathways

The inhibition of cholinesterase enzymes affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, this compound can potentially enhance the functioning of this pathway.

Result of Action

The inhibition of cholinesterase enzymes by this compound can lead to an increase in the concentration of acetylcholine in the nervous system . This can enhance signal transmission, potentially leading to improved cognitive function. It’s worth noting that these compounds have been studied for their potential therapeutic effects on Alzheimer’s disease .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound involves reactions in aqueous alkaline media . Additionally, factors such as the presence of other substances in the body can also impact the compound’s action.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-17-9-11-25(12-10-17)27-23(18-5-3-2-4-6-18)24(30)28(25)16-22(29)26-19-7-8-20-21(15-19)32-14-13-31-20/h2-8,15,17H,9-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMWRODSHOYYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.